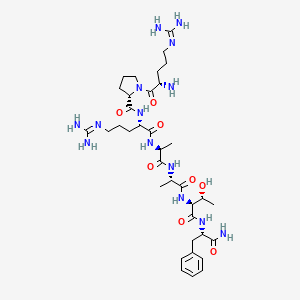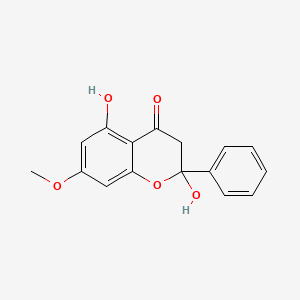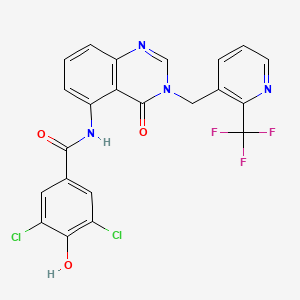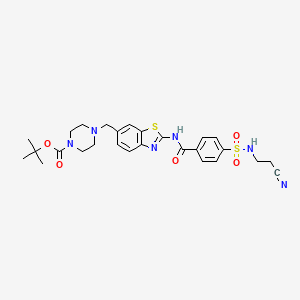![molecular formula C42H65N7O9 B12372107 cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]](/img/structure/B12372107.png)
cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] is a cyclic peptide composed of several amino acids, including D-N-methylalanine, D-isoleucine, D-valine, and D-leucine, with furanyl groups attached. This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups such as Fmoc or Boc to expose the amino group for the next coupling reaction.
Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and C-terminus, often using reagents like HATU or PyBOP.
Industrial Production Methods
Industrial production of this cyclic peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, including rigorous purification steps like HPLC and lyophilization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] can undergo various chemical reactions, including:
Oxidation: The furanyl groups can be oxidized to form furanones.
Reduction: Reduction of the peptide bonds or side chains can be achieved using reagents like sodium borohydride.
Substitution: Functional groups on the peptide can be substituted using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized furanyl derivatives, reduced peptide fragments, and substituted peptides with modified side chains.
Aplicaciones Científicas De Investigación
Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its stability and binding affinity, allowing it to modulate biological pathways effectively. The furanyl groups may also play a role in its bioactivity by interacting with hydrophobic pockets in target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(D-Ala-Val): A simpler cyclic peptide with similar stability and bioactivity.
Cyclo(D-Tyr-D-Phe): Another cyclic peptide with distinct aromatic side chains.
Cyclo(Ser-Tyr): Contains serine and tyrosine, offering different hydrogen bonding interactions.
Uniqueness
Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] stands out due to its multiple furanyl groups and N-methylated amino acids, which contribute to its unique chemical properties and potential biological activities. These features make it a valuable compound for studying peptide interactions and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C42H65N7O9 |
|---|---|
Peso molecular |
812.0 g/mol |
Nombre IUPAC |
(3R,6R,9R,12R,15R,18R,21R)-18-[(2S)-butan-2-yl]-9,21-bis(furan-3-ylmethyl)-1,3,4,10-tetramethyl-6-(2-methylpropyl)-12,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C42H65N7O9/c1-13-26(8)35-39(53)44-33(24(4)5)38(52)45-34(25(6)7)42(56)49(12)31(19-28-14-16-57-21-28)36(50)43-30(18-23(2)3)41(55)47(10)27(9)40(54)48(11)32(37(51)46-35)20-29-15-17-58-22-29/h14-17,21-27,30-35H,13,18-20H2,1-12H3,(H,43,50)(H,44,53)(H,45,52)(H,46,51)/t26-,27+,30+,31+,32+,33+,34+,35+/m0/s1 |
Clave InChI |
MHYASXKHPXOUMD-PINHSZKWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)N([C@@H](C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)










